molecular formula C14H19N5O B3898587 2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide

2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide

Cat. No. B3898587
M. Wt: 273.33 g/mol
InChI Key: NDXAEVDLYCJDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide, also known as BTEI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTEI belongs to the class of triazole derivatives and has been studied for its pharmacological properties such as anti-inflammatory, anti-tumor, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have suggested that this compound may reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. Additionally, this compound has been shown to exhibit a variety of pharmacological properties, making it a versatile compound for research. One limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for research on 2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide. One area of interest is its potential use as an anti-cancer agent, specifically in the treatment of breast cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other fields of science. Finally, research on the synthesis of this compound and its derivatives may lead to the development of more potent and effective compounds for therapeutic use.

Scientific Research Applications

2-(4-butoxyphenyl)-N'-4H-1,2,4-triazol-4-ylethanimidamide has been studied for its potential therapeutic applications in various fields of science. In the field of medicine, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-microbial activity against various bacterial strains.

properties

IUPAC Name

2-(4-butoxyphenyl)-N'-(1,2,4-triazol-4-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-2-3-8-20-13-6-4-12(5-7-13)9-14(15)18-19-10-16-17-11-19/h4-7,10-11H,2-3,8-9H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXAEVDLYCJDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=NN2C=NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C/C(=N/N2C=NN=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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